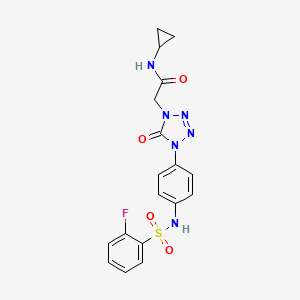

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Description

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a structurally complex molecule featuring a tetrazole core, a sulfonamide linkage, and a cyclopropyl-substituted acetamide side chain. Tetrazoles are nitrogen-rich heterocycles valued for their metabolic stability and hydrogen-bonding capabilities, making them prominent in medicinal chemistry and materials science . However, its pharmacological profile remains uncharacterized in the provided evidence. This article compares its structural, spectroscopic, and synthetic features with analogous compounds documented in recent literature.

Properties

IUPAC Name |

N-cyclopropyl-2-[4-[4-[(2-fluorophenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN6O4S/c19-15-3-1-2-4-16(15)30(28,29)21-13-7-9-14(10-8-13)25-18(27)24(22-23-25)11-17(26)20-12-5-6-12/h1-4,7-10,12,21H,5-6,11H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYIYTJNMJYIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the fluorophenylsulfonamido intermediate: This step involves the reaction of 2-fluorobenzenesulfonyl chloride with aniline derivatives under basic conditions to form the fluorophenylsulfonamido intermediate.

Tetrazole ring formation: The tetrazole ring is typically formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

Final coupling: The final step involves coupling the fluorophenylsulfonamido intermediate with the tetrazole derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the sulfonamide moiety, potentially yielding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Biological Studies: It can be used to study the effects of fluorophenylsulfonamido and tetrazole moieties on biological systems.

Materials Science: The compound’s stability and reactivity may make it useful in the development of new materials with specific properties, such as polymers or coatings.

Industrial Applications: Its potential as a precursor for more complex molecules could be explored in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Moieties

The tetrazole ring in the target compound distinguishes it from triazole-based analogs (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ). However, triazoles often demonstrate superior synthetic accessibility and tautomeric stability .

Substituent Variations

- Sulfonamide Groups: The 2-fluorophenylsulfonamido moiety in the target compound contrasts with non-fluorinated (X = H, Cl, Br) or methyl-substituted sulfonamides (e.g., N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide ). Fluorination likely increases electronegativity and metabolic stability compared to chlorinated or brominated analogs .

- Acetamide Side Chains : The cyclopropyl group in the target compound’s acetamide side chain may confer steric hindrance and rigidity, differing from linear alkyl or aryl substitutions in analogs like N-(2,3-dimethylcyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide .

Tautomeric Behavior

Unlike triazole-thione/thiol tautomers (e.g., compounds [7–9] in ), tetrazoles typically exhibit less pronounced tautomerism due to their rigid, fully conjugated ring system. The 5-oxo-4,5-dihydro-1H-tetrazol-1-yl group in the target compound is stabilized in the keto form, reducing dynamic structural variability compared to triazoles .

Spectroscopic and Analytical Comparisons

Infrared Spectroscopy

- C=O Stretch : The target compound’s acetamide carbonyl is expected near 1660–1680 cm⁻¹, aligning with hydrazinecarbothioamides (1663–1682 cm⁻¹ ).

- NH Stretch : Sulfonamide and acetamide NH groups typically absorb at 3150–3414 cm⁻¹, consistent with triazole-thiones (3278–3414 cm⁻¹ ).

- Absence of C=S : Unlike triazole-thiones (1247–1255 cm⁻¹ ), the tetrazole core lacks a thione group, simplifying its IR profile.

Nuclear Magnetic Resonance (NMR) Analysis

- 1H-NMR : The cyclopropyl group’s protons are expected as a multiplet near δ 0.8–1.2 ppm, distinct from methyl or aryl protons in analogs (e.g., δ 2.3–2.5 ppm for CH₃ in ).

- 13C-NMR : The tetrazole carbonyl (C=O) resonates near δ 165–175 ppm, comparable to triazole derivatives (δ 165–170 ppm ).

Computational and Crystallographic Insights

While crystallographic data for the target compound is unavailable, tools like SHELXL and Multiwfn could elucidate its electronic structure. For example:

- Electrostatic Potential Maps: The fluorinated sulfonamide may exhibit distinct electron-deficient regions compared to non-fluorinated analogs.

- Hydrogen-Bonding Networks : The tetrazole’s NH and sulfonamide groups likely form robust hydrogen bonds, akin to patterns observed in triazole-thiones .

Table 1: Comparative Analysis of Key Features

Biological Activity

N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇FN₆O₄S |

| Molecular Weight | 432.4 g/mol |

| CAS Number | 1396877-02-3 |

The compound features a cyclopropyl group, a tetrazole moiety, and a sulfonamide substituent, which may contribute to its biological activity.

The exact mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structural features often interact with specific biological targets such as enzymes or receptors involved in various cellular processes. The presence of the sulfonamide group suggests potential inhibition of enzymes like carbonic anhydrase or other sulfonamide-sensitive targets.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit promising anticancer properties. For example, a related compound demonstrated significant inhibition of cancer cell proliferation through the modulation of signaling pathways associated with apoptosis and cell cycle regulation. This suggests that this compound may also exhibit similar anticancer effects.

Anti-inflammatory Effects

Research has shown that sulfonamide derivatives can possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The incorporation of a fluorophenylsulfonamide moiety in this compound may enhance its ability to modulate inflammatory responses.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that N-cyclopropyl derivatives can inhibit specific cancer cell lines (e.g., breast and prostate cancer cells). The IC50 values observed were in the low micromolar range, indicating potent activity against these cell lines.

- In Vivo Efficacy : Animal models treated with related compounds showed reduced tumor growth compared to control groups. These studies highlighted the potential for developing this compound as a therapeutic agent for cancer treatment.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells via caspase activation pathways, suggesting a dual role in both cell cycle arrest and apoptotic signaling.

Research Findings

A review of literature reveals several key findings regarding the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-cyclopropyl-2-(4-(4-(2-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide, and how can side reactions be minimized?

- The synthesis involves multi-step reactions, including sulfonamide coupling, tetrazole ring formation, and cyclopropane functionalization. Key challenges include controlling regioselectivity during tetrazole formation and avoiding hydrolysis of the acetamide group. Side reactions can be mitigated by using anhydrous conditions, optimizing reaction temperatures, and employing catalysts like pyridine or zeolites to enhance selectivity. High-performance liquid chromatography (HPLC) is recommended for real-time monitoring of intermediates .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and bond connectivity. X-ray crystallography (using SHELX software for refinement ) provides unambiguous confirmation of the 3D structure, particularly the stereochemistry of the cyclopropyl group. Mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups like the sulfonamide and carbonyl moieties .

Q. How can researchers address solubility challenges during in vitro assays?

- The compound’s poor aqueous solubility (due to hydrophobic fluorophenyl and tetrazole groups) can be improved using co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based encapsulation. Phase-solubility studies and dynamic light scattering (DLS) help identify optimal formulations for biological testing .

Advanced Research Questions

Q. What computational methods can predict the compound’s hydrogen-bonding patterns and their impact on crystal packing?

- Graph set analysis (based on Etter’s rules) and Hirshfeld surface calculations (via CrystalExplorer) quantify hydrogen-bond donor/acceptor interactions. These methods reveal how the sulfonamide NH and tetrazole N atoms participate in intermolecular networks, influencing crystallinity and stability. Multiwfn software can further analyze electron density topology for non-covalent interactions .

Q. How does the electronic structure of the fluorophenyl group affect the compound’s reactivity?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) show that the electron-withdrawing fluorine atom polarizes the sulfonamide group, enhancing its electrophilicity. Natural bond orbital (NBO) analysis in Multiwfn identifies hyperconjugative interactions between the sulfonamide S=O and tetrazole π-system, which stabilize the transition state during nucleophilic attacks .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay conditions?

- Discrepancies may arise from pH-dependent solubility or redox instability of the tetrazole ring. Redesign assays using standardized buffers (e.g., PBS at pH 7.4) and include control experiments with antioxidants (e.g., ascorbic acid). Dose-response curves and statistical meta-analysis (e.g., Hill slopes) clarify potency variations .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s target selectivity?

- Systematic substitution of the cyclopropyl group with bulkier alkyl chains or polar substituents (e.g., hydroxyl) can modulate steric and electronic effects. Comparative molecular field analysis (CoMFA) and molecular docking (using AutoDock Vina) evaluate binding affinities to off-target receptors, guiding iterative design .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with LC-MS/MS identify degradation products. Accelerated stability testing (40°C/75% RH for 6 months) assesses shelf life. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) tracks conformational changes in solution .

Methodological Guidelines

- Crystallography : Use SHELXL for refining high-resolution data. Hydrogen atoms are positioned geometrically and refined isotropically. Twinning tests (via PLATON) resolve pseudo-symmetry issues .

- Synthetic Protocols : Optimize reaction yields via Design of Experiments (DoE) software (e.g., MODDE) to evaluate variables like temperature, solvent polarity, and catalyst loading .

- Data Reproducibility : Archive raw spectral data and crystallographic CIF files in public repositories (e.g., Cambridge Structural Database) for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.